molecular formula C13H10ClN3O3S B11114342 N-(3-chlorobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(3-chlorobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11114342
M. Wt: 323.76 g/mol
InChI Key: WCIPAABFZCVUQQ-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound that belongs to the class of benzoxadiazole derivatives This compound is characterized by the presence of a benzoxadiazole ring system, which is fused with a sulfonamide group and a 3-chlorophenylmethyl substituent

Preparation Methods

The synthesis of N-[(3-chlorophenyl)methyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 3-chlorobenzylamine with 2,1,3-benzoxadiazole-4-sulfonyl chloride under appropriate reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained. The product is then purified by recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

N-[(3-chlorophenyl)methyl]-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to the disruption of cell function and growth. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell proliferation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[(3-chlorophenyl)methyl]-2,1,3-benzoxadiazole-4-sulfonamide can be compared with other benzoxadiazole derivatives, such as:

    N-[(3-chlorophenyl)methyl]-2,1,3-benzoxadiazole-4-carboxamide: This compound has a carboxamide group instead of a sulfonamide group, which may result in different biological activities and properties.

    N-[(3-chlorophenyl)methyl]-2,1,3-benzoxadiazole-4-thiol:

The uniqueness of N-[(3-chlorophenyl)methyl]-2,1,3-benzoxadiazole-4-sulfonamide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H10ClN3O3S

Molecular Weight

323.76 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C13H10ClN3O3S/c14-10-4-1-3-9(7-10)8-15-21(18,19)12-6-2-5-11-13(12)17-20-16-11/h1-7,15H,8H2

InChI Key

WCIPAABFZCVUQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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